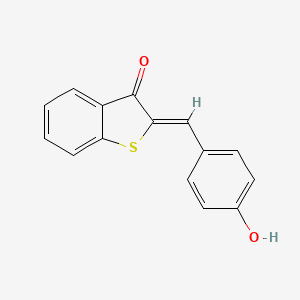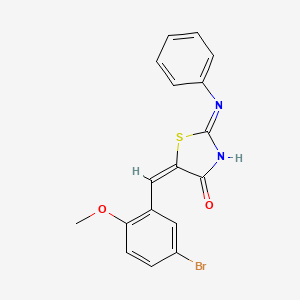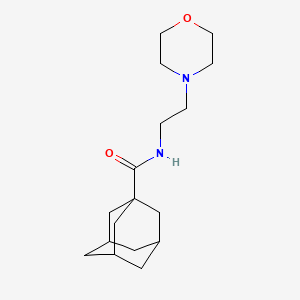
(2Z)-2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a hydroxyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-hydroxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reaction conditions may also be adjusted to ensure scalability and environmental sustainability.
化学反応の分析
Types of Reactions
(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzothiophene ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted benzothiophene.
科学的研究の応用
(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate their function and stability.
類似化合物との比較
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike benzylamine, which is primarily used as a precursor in organic synthesis, and 1,2-cyclohexane dicarboxylic acid diisononyl ester, which is used as a plasticizer, this compound has broader applications in scientific research and potential therapeutic uses.
特性
分子式 |
C15H10O2S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC名 |
(2Z)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9- |
InChIキー |
BHYUBYSOQLBDOH-ZROIWOOFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/S2 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705806.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705812.png)
![(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B11705830.png)

![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)

